![molecular formula C11H16O4 B122517 1-(3,4-Dimethoxyphenyl)propane-1,2-diol CAS No. 20133-19-1](/img/structure/B122517.png)
1-(3,4-Dimethoxyphenyl)propane-1,2-diol
Overview
Description
1-(3,4-Dimethoxyphenyl)propane-1,2-diol is a chemical compound with the molecular formula C11H16O4 . It is also known as Methyl Isoeugenol Glycol .
Molecular Structure Analysis
The molecular structure of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol is represented by the InChI code: 1S/C11H16O4/c1-7(12)10(13)8-3-5-9(14-2)6-4-8/h3-7,10-13H,1-2H3 .Physical And Chemical Properties Analysis
1-(3,4-Dimethoxyphenyl)propane-1,2-diol has a molecular weight of 212.24 . The physical form and other properties are not specified in the retrieved sources.Scientific Research Applications
Medicine
1-(3,4-Dimethoxyphenyl)propane-1,2-diol: has been identified in various medicinal contexts. It’s known to be a derivative of natural products and may have potential as a reference compound for pharmacological studies . Its molecular structure could be useful in synthesizing compounds with therapeutic properties.
Agriculture
In agriculture, this compound could be explored for its role in plant biochemistry and soil science. The molecular framework of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol might be beneficial in studying plant metabolites that contribute to growth and disease resistance .
Biotechnology
Biotechnological applications may involve the use of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol in enzyme studies, particularly those involving peroxidases and laccases. These enzymes play a crucial role in the degradation of lignin and other complex organic molecules, which is vital for bioremediation processes.
Materials Science
The compound’s properties could be significant in materials science, especially in the development of new polymeric materials. Its diol group suggests potential utility in polymer synthesis, possibly leading to materials with unique electrical or mechanical properties .
Environmental Science
Environmental science research might utilize 1-(3,4-Dimethoxyphenyl)propane-1,2-diol in the study of organic pollutants. Its structural similarity to certain environmental toxins could make it a candidate for studies on pollutant breakdown or the synthesis of less harmful derivatives .
Food Industry
While not directly used in food, 1-(3,4-Dimethoxyphenyl)propane-1,2-diol could be relevant in research on food additives or preservatives. Understanding its interactions with other organic compounds could lead to insights into food preservation techniques .
Cosmetics
In the cosmetics industry, research might focus on the compound’s potential use in skincare products. Its molecular structure suggests it could have antioxidant properties, which are highly valued in anti-aging and skin-protective formulations .
Energy
Lastly, 1-(3,4-Dimethoxyphenyl)propane-1,2-diol could be investigated for its potential applications in energy storage systems. Organic compounds with diol groups are sometimes used in battery technology, and this compound might contribute to the development of organic batteries or fuel cells .
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7,11-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGABKKBQQGFTLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)propane-1,2-diol | |
CAS RN |
20133-19-1 | |
Record name | 1-(3,4-Dimethoxyphenyl)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20133-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl isoeugenol glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020133191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-DIMETHOXYPHENYL)PROPANE-1,2-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6222F124L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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